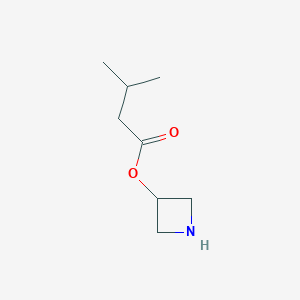
3-Azetidinyl 3-methylbutanoate
Vue d'ensemble
Description
3-Azetidinyl 3-methylbutanoate is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 g/mol. This compound is used for research and development purposes.
Molecular Structure Analysis
The molecular structure of 3-Azetidinyl 3-methylbutanoate consists of an azetidine ring attached to a 3-methylbutanoate group . Unfortunately, specific details about its structure, such as bond lengths and angles, were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azetidinyl 3-methylbutanoate, such as its melting point, boiling point, and density, were not found in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-Azetidinyl 3-methylbutanoate and its derivatives are integral in various synthetic processes. For example, the reaction of methyl (R)-3-hydroxybutanoate with N-silylimine leads to the formation of azetidinones, which are useful in synthesizing specific stereochemical products (Chiba, Nagatsuma, & Nakai, 1984).
Application in Food and Wine Industry
- Ethyl 2-hydroxy-3-methylbutanoate, a derivative, was studied for its chemical and sensory characteristics in wines. It's identified as a potential marker of lactic acid bacteria esterase activity and has been analyzed in various wines, showing no significant sensory differences in wine aroma (Gammacurta et al., 2018).
Pharmaceutical and Medicinal Applications
- Compounds containing the azetidine moiety, like 7-azetidinylquinolones, have been studied for their antibacterial properties. These compounds show effectiveness against both Gram-positive and Gram-negative bacteria and are useful in developing new antibacterial agents (Frigola et al., 1994).
Agricultural and Botanical Studies
- Derivatives of 3-methylbutanoate, like ethyl 3-methylbutanoate, are significant in the study of fruit aroma, such as in apples and jackfruit. These compounds contribute to the distinct aromas of different fruit cultivars, highlighting the importance of these esters in botanical and agricultural research (Rowan et al., 1996); (Barros-Castillo et al., 2021).
Tissue Engineering and Biomaterials
- Polyhydroxyalkanoates (PHAs), which include compounds related to 3-hydroxybutanoate, are used in tissue engineering due to their biodegradable and thermoprocessable properties. These materials have applications in medical devices and tissue regeneration, demonstrating the versatility of 3-methylbutanoate derivatives in biomedical research (Chen & Wu, 2005).
Orientations Futures
Propriétés
IUPAC Name |
azetidin-3-yl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-8(10)11-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJVXASZPFAXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 3-methylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)
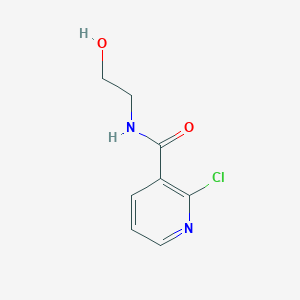
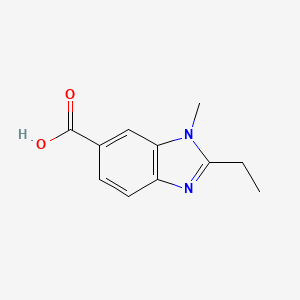
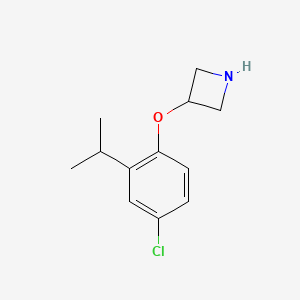
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)
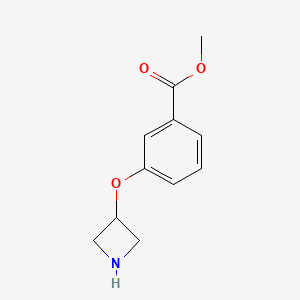
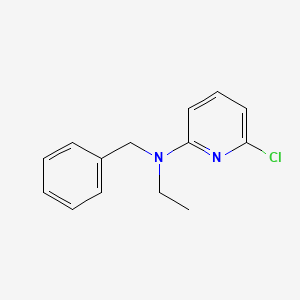
![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)
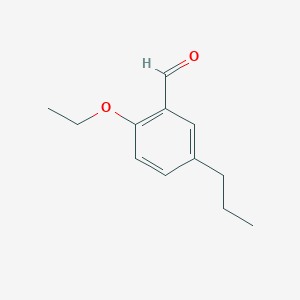
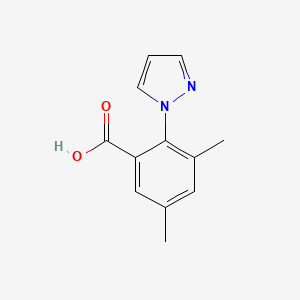
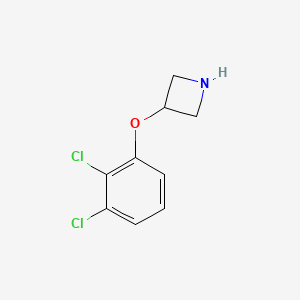
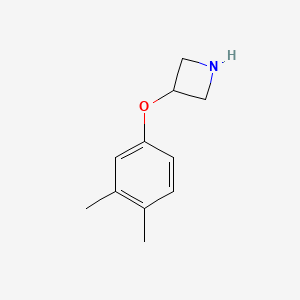
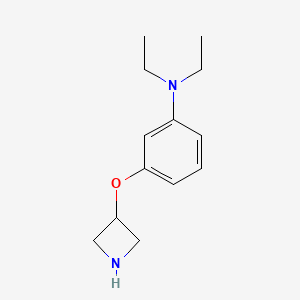
![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)